An In-depth Technical Guide to 2-bromonaphthalene-1,4-dione
An In-depth Technical Guide to 2-bromonaphthalene-1,4-dione
Authored for Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This section provides the fundamental chemical identifiers for 2-bromonaphthalene-1,4-dione.
| Identifier | Value |
| IUPAC Name | 2-bromonaphthalene-1,4-dione |
| CAS Number | 2065-37-4[1] |
| Synonyms | 2-Bromo-1,4-naphthoquinone, 2-Bromo-p-naphthoquinone, 3-Bromo-1,4-naphthoquinone |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of 2-bromonaphthalene-1,4-dione is presented below. This data is crucial for its identification, purification, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅BrO₂ | [1] |
| Molecular Weight | 237.05 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Melting Point | 130.5–132 °C | [2] |
| ¹H NMR (CDCl₃) | δ 8.21-8.14 (m, 1H), 8.11-8.05 (m, 1H), 7.80-7.73 (m, 2H), 7.52 (s, 1H) | [2] |
| ¹³C NMR (CDCl₃) | 182.4 (C), 177.8 (C), 140.3 (CH), 140.1 (C), 134.4 (CH), 134.1 (CH), 131.7 (C), 130.9 (C), 127.8 (CH), 126.9 (CH) | [2] |
| Infrared (KBr) | 3050, 1675, 1655, 1585, 1570, 1330, 1310, 1295, 1270, 1245, 1220, 1120, 1060, 910, 890, 820, 790, 775, 670, 665 cm⁻¹ | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-bromonaphthalene-1,4-dione and its subsequent use in the preparation of biologically active derivatives are provided.
Synthesis of 2-bromonaphthalene-1,4-dione from 1-Naphthol[2]
This protocol outlines the synthesis via bromination and oxidation of 1-naphthol.
Materials:
-
1-Naphthol
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Water
-
Methylene Chloride
-
Saturated Sodium Bicarbonate Solution
-
Magnesium Sulfate
-
95% Ethanol
Equipment:
-
3-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
500-mL addition funnel
-
Thermometer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To the three-necked flask, add glacial acetic acid (500 mL), water (1000 mL), and N-bromosuccinimide (71.2 g, 0.40 mol).
-
Warm the mixture to 45°C to obtain a yellow solution.
-
Prepare a solution of 1-naphthol (14.4 g, 0.10 mol) in glacial acetic acid (500 mL).
-
Add the 1-naphthol solution dropwise to the reaction flask over 75 minutes, maintaining the temperature at 45°C. The solution will turn red.
-
Stir the reaction mixture for an additional 30 minutes at 45°C.
-
Cool the mixture to room temperature.
-
Dilute the mixture with water (1500 mL) and extract with methylene chloride (6 x 400 mL).
-
Combine the organic extracts and wash sequentially with water (4 x 400 mL) and saturated sodium bicarbonate solution (4 x 300 mL).
-
Dry the organic layer over magnesium sulfate and remove the solvent by rotary evaporation to yield a yellow solid.
-
Recrystallize the crude product from 95% ethanol to afford pure 2-bromonaphthalene-1,4-dione (yield: 18.50 g, 78%).
General Protocol for Nucleophilic Substitution with Amines
2-bromonaphthalene-1,4-dione serves as a versatile substrate for synthesizing various 2-amino-1,4-naphthoquinone derivatives, which have shown significant biological activity.[3][4]
Materials:
-
2-bromonaphthalene-1,4-dione
-
Desired primary or secondary amine
-
Ethanol or Diethyl Ether
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for reaction work-up
Procedure:
-
Dissolve 2-bromonaphthalene-1,4-dione in ethanol or diethyl ether in a round-bottom flask.
-
Add the desired amine (typically 1.0-1.2 equivalents) to the solution.
-
Add a base such as triethylamine or potassium carbonate (1.0-1.5 equivalents) to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 18–72 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the desired 2-amino-1,4-naphthoquinone derivative.
Biological Activity and Applications
Naphthoquinones, including derivatives of 2-bromonaphthalene-1,4-dione, are recognized for their broad spectrum of biological activities, with particular promise in anticancer research.[5][6][7]
Anticancer Activity
The anticancer effects of 1,4-naphthoquinone derivatives are often attributed to their ability to generate reactive oxygen species (ROS) and to act as Michael acceptors, readily reacting with cellular thiols such as cysteine and glutathione.[8] This reactivity can disrupt cellular redox balance and inhibit key enzymes, leading to apoptosis and inhibition of cell proliferation.
A study on the anticancer properties of derivatives synthesized from 2-bromonaphthalene-1,4-dione revealed potent cytotoxic profiles. The presence of the electron-withdrawing bromo group was found to be advantageous for cytotoxicity.[4]
Quantitative Anticancer Activity of 2-bromonaphthalene-1,4-dione Derivatives: [4]
| Compound Structure (R group at position 2) | IC₅₀ against HEC1A Cancer Cells (µM) |
| -NH(CH₂)₂-morpholine | 9.55 |
| -NH(CH₂)₂-piperidine | 4.16 |
| -NH(CH₂)₂-pyrrolidine | 1.24 |
Application as a Cysteine Sensor
The reactivity of the electrophilic double bond in 2-bromonaphthalene-1,4-dione with thiol groups forms the basis of its use as a colorimetric and fluorescent sensor for cysteine. The Michael addition of the cysteine thiol group to the naphthoquinone core leads to a change in the electronic properties of the molecule, resulting in a detectable change in its absorption and emission spectra.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanism of anticancer action for 1,4-naphthoquinones and the workflow for its application as a cysteine sensor.
Caption: Proposed anticancer mechanism of 1,4-naphthoquinones.
Caption: Experimental workflow for cysteine detection.
References
- 1. 2-溴-1,4-萘醌 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. t-BuOK mediated oxidative coupling amination of 1,4-naphthoquinone and related 3-indolylnaphthoquinones with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation of Two 1,4-Naphthoquinone Derivatives Against a Breast Human Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PMC [pmc.ncbi.nlm.nih.gov]
